

11-Propionate 21-chloro diflorasone molecular weight and formula

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Compound of Interest

Compound Name:

11-Propionate 21- chloro
diflorasone

Cat. No.:

B1429409

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In-Depth Technical Guide: 11-Propionate 21chloro diflorasone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for 11-Propionate 21-chloro diflorasone, a potent synthetic corticosteroid.

Core Compound Specifications

Quantitative data for 11-Propionate 21-chloro diflorasone is summarized below, providing key molecular and physical properties.



Property	Value	Source
Molecular Formula	C25H31ClF2O5	[1][2]
Molecular Weight	484.96 g/mol	[2]
Exact Mass	484.1828081 Da	[1]
CAS Number	181527-42-4	[1]
Synonyms	11-O-Propionyl Halobetasol, 21-Chloro-6α,9-difluoro- 11β,17-dihydroxy-16β- methylpregna-1,4-diene-3,20- dione 11-propionate	[3]

Mechanism of Action: Glucocorticoid Receptor Signaling

As a potent corticosteroid, 11-Propionate 21-chloro diflorasone exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by binding to and activating the glucocorticoid receptor (GR). This action modulates gene expression, leading to the inhibition of pro-inflammatory pathways and the promotion of anti-inflammatory processes.

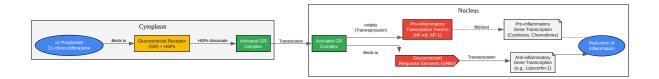
Upon diffusing into the target cell, the corticosteroid binds to the cytosolic glucocorticoid receptor, which is part of a complex with heat shock proteins (HSPs). This binding event triggers a conformational change, leading to the dissociation of the HSPs and the translocation of the activated corticosteroid-GR complex into the nucleus.

Inside the nucleus, the complex can act in two primary ways:

Transactivation: The corticosteroid-GR complex binds to specific DNA sequences known as
glucocorticoid response elements (GREs) in the promoter regions of target genes. This
binding upregulates the transcription of anti-inflammatory genes, such as those encoding for
lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the synthesis of
inflammatory mediators like prostaglandins and leukotrienes.



Transrepression: The corticosteroid-GR complex can also interact with and inhibit the activity
of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and
activator protein-1 (AP-1). This prevents the transcription of genes encoding proinflammatory cytokines, chemokines, and adhesion molecules.



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Glucocorticoid Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization and evaluation of 11-Propionate 21-chloro diflorasone are provided below.

High-Performance Liquid Chromatography (HPLC) Analysis

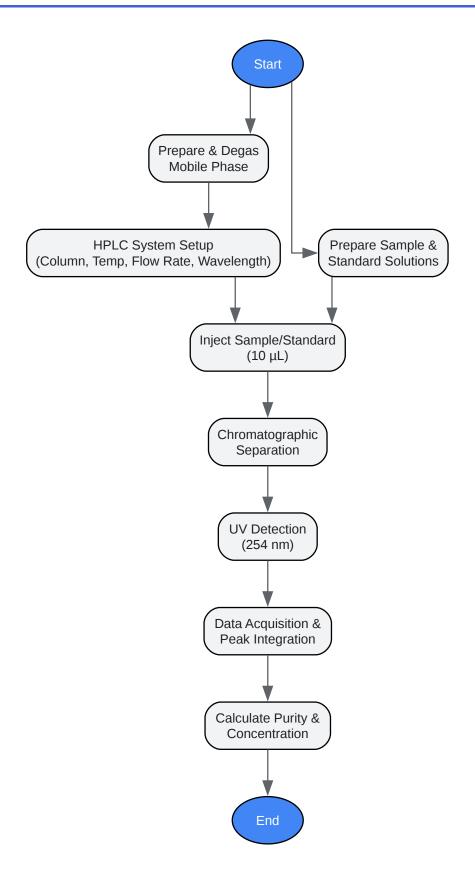
This protocol is adapted from a method for the analysis of diflorasone diacetate and can be optimized for 11-Propionate 21-chloro diflorasone.

- Objective: To determine the purity and quantify the concentration of the active pharmaceutical ingredient (API).
- Instrumentation:
 - HPLC system with a UV detector (e.g., GL7700 HPLC system).[4]



- Column: InertSustain C18 (5 μm, 150 x 6.0 mm I.D.).[4]
- Reagents:
 - Acetonitrile (CH3CN)
 - Tetrahydrofuran (THF)
 - Buffer: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water, adjust to pH 4.0 with diluted phosphoric acid.[4]
 - Mobile Phase: A mixture of Acetonitrile, THF, and Buffer (e.g., 40/10/55, v/v/v).[4]
 - Standard: A solution of known concentration of 11-Propionate 21-chloro diflorasone.
- Procedure:
 - Prepare the mobile phase and degas it.
 - Set the column temperature to 25 °C.[4]
 - Set the flow rate to 1.1 mL/min.[4]
 - Set the UV detection wavelength to 254 nm.[4]
 - Inject a 10 μL volume of the sample and standard solutions.[4]
 - Record the chromatograms and calculate the peak area to determine the concentration and purity.





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HPLC Analysis Workflow



Vasoconstrictor Assay (VCA)

The VCA is a widely used in vivo method to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.

- Objective: To determine the bioequivalence and relative potency of a topical formulation of 11-Propionate 21-chloro diflorasone.
- Methodology:
 - Subject Selection: Healthy volunteers with no skin diseases.
 - Application Sites: Flexor surface of the forearms.
 - Procedure:
 - Apply a small, standardized amount of the test and reference corticosteroid formulations to marked sites on the skin.
 - The application sites are typically occluded for a specified period (e.g., 6-16 hours).[3]
 - After the occlusion period, the formulation is removed.
 - At a predetermined time point (e.g., 2 hours post-removal), a trained, blinded observer visually assesses the degree of skin blanching on a graded scale (e.g., 0-4).[3]
 - Alternatively, a chromameter can be used for objective measurement of skin color changes.[1][3]
 - Data Analysis: The dose-response relationship is evaluated to determine the potency relative to a standard corticosteroid.

In Vitro Glucocorticoid Receptor Binding Assay

This assay determines the affinity of the compound for the glucocorticoid receptor.

 Objective: To quantify the binding affinity (e.g., IC50) of 11-Propionate 21-chloro diflorasone to the human glucocorticoid receptor.



• Principle: A competition assay where the test compound competes with a fluorescently labeled glucocorticoid ligand for binding to the GR. The displacement of the fluorescent ligand results in a change in fluorescence polarization.

Procedure:

- Prepare a reaction mixture containing the human glucocorticoid receptor, a fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red), and varying concentrations of the test compound.
- Incubate the mixture to allow for competitive binding to reach equilibrium.
- Measure the fluorescence polarization of the samples. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
- Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent ligand binding.

In Vitro Anti-inflammatory Assay

This assay evaluates the ability of the compound to suppress the production of proinflammatory cytokines in cell culture.

- Objective: To assess the anti-inflammatory activity of 11-Propionate 21-chloro diflorasone by measuring its effect on cytokine production in stimulated immune cells.
- Cell Culture Model: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).

Procedure:

- Culture the cells and stimulate them with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
- Treat the stimulated cells with varying concentrations of 11-Propionate 21-chloro diflorasone.



- o After an incubation period, collect the cell culture supernatant.
- Quantify the levels of pro-inflammatory cytokines in the supernatant using an enzymelinked immunosorbent assay (ELISA).
- A dose-dependent decrease in cytokine levels indicates anti-inflammatory activity.

Skin Atrophy Assay

This assay assesses the potential of a topical corticosteroid to cause skin thinning, a common side effect.

- Objective: To evaluate the atrophogenic potential of 11-Propionate 21-chloro diflorasone.
- · Methodology:
 - o Animal Model: Hairless mice are often used.
 - Procedure:
 - Apply the topical corticosteroid formulation to a defined area of the skin daily for a specified period (e.g., several weeks).
 - A control group treated with the vehicle alone should be included.
 - Measurement:
 - Skin thickness can be measured using high-frequency ultrasound or radiographic techniques.[5][6]
 - Histological analysis of skin biopsies can be performed to assess changes in epidermal thickness, collagen content, and cell morphology.[7]
 - Analysis: Compare the skin thickness and histological parameters between the corticosteroid-treated and control groups to determine the degree of atrophy.



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